

Isophthalic dihydrazide in the synthesis of polyhydrazides and polyamides.

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Compound of Interest

Compound Name: *Isophthalic dihydrazide*

Cat. No.: *B145863*

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Application Notes: Isophthalic Dihydrazide in Polymer Synthesis

Introduction

Isophthalic dihydrazide (IDH) is an aromatic dihydrazide monomer crucial for the synthesis of high-performance polymers, specifically polyhydrazides and, by extension, polyamides and polyoxadiazoles. Its rigid aromatic core imparts excellent thermal and mechanical stability to the resulting polymers, while the hydrazide functional groups provide reactive sites for polycondensation reactions. These polymers are noted for their high strength, thermal resistance, and, in some cases, improved solubility, making them suitable for applications in aerospace, electronics, and specialty textiles.[1][2] This document outlines detailed protocols for the synthesis of polyhydrazides and polyamides using **isophthalic dihydrazide** and its derivatives.

Section 1: Synthesis of Polyhydrazides from Isophthalic Dihydrazide

Polyhydrazides are synthesized through the polycondensation of a dihydrazide, such as **isophthalic dihydrazide**, with a diacid chloride. The resulting polymers are often precursors to poly(1,3,4-oxadiazole)s, which are known for their exceptional thermal stability.[3] The low-temperature solution polycondensation technique is commonly employed to achieve high molecular weight polymers.[3]

Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyhydrazide from **isophthalic dihydrazide** and a generic aromatic diacid chloride (e.g., terephthaloyl chloride).

Materials:

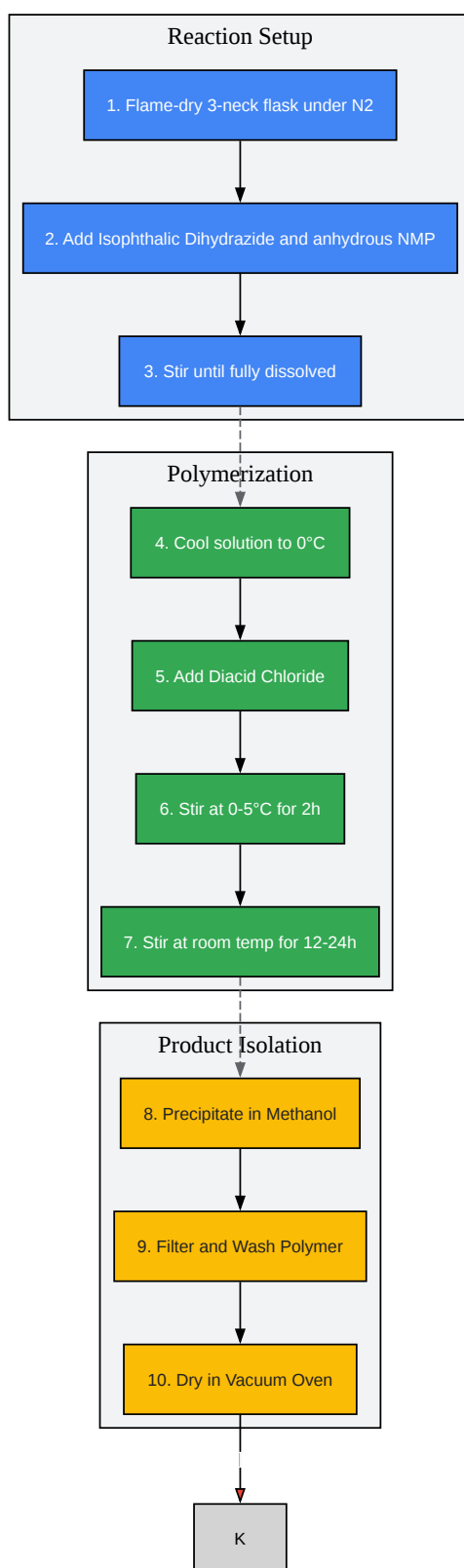
- **Isophthalic dihydrazide** (IDH)
- Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)
- N-Methyl-2-pyrrolidone (NMP), anhydrous
- Methanol

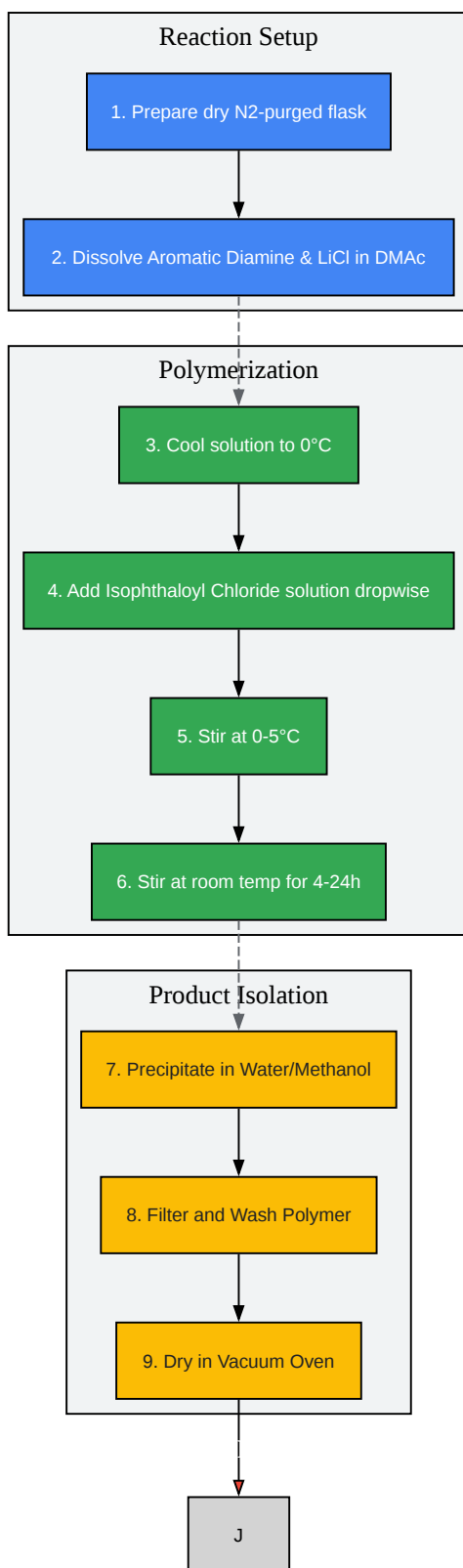
Procedure:

- **Apparatus Setup:** A 100 mL, three-necked, round-bottom flask is flame-dried and equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
- **Monomer Dissolution:** Under a steady stream of dry nitrogen, add **isophthalic dihydrazide** (e.g., 10 mmol, 1.94 g) and anhydrous NMP (e.g., 40 mL) to the flask. Stir the mixture at room temperature until the dihydrazide is completely dissolved.
- **Cooling:** Cool the solution to 0°C using an ice-salt bath.
- **Second Monomer Addition:** Add the diacid chloride (e.g., 10 mmol, 2.03 g of TPC), either as a solid in one portion or as a solution in NMP, to the stirred dihydrazide solution. An exothermic reaction may occur. Maintain the temperature between 0 and 5°C.
- **Polymerization:** After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.[3]

- **Precipitation and Purification:** Pour the viscous polymer solution into a large excess of vigorously stirred methanol (e.g., 400 mL) to precipitate the polyhydrazide.
- **Washing:** Filter the fibrous polymer precipitate and wash it thoroughly with fresh methanol and then with hot water to remove any unreacted monomers and residual solvent.
- **Drying:** Dry the final polymer product in a vacuum oven at 60-80°C to a constant weight.

Visualization of Synthesis Workflow





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